molecular formula C12H14ClN3O2 B13584829 tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate

tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate

Cat. No.: B13584829
M. Wt: 267.71 g/mol
InChI Key: JVYWSXVBZMSDMP-UHFFFAOYSA-N
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Description

tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate: is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For instance, the reaction may involve the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups at the chloro or tert-butyl positions .

Mechanism of Action

The mechanism of action of tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the ATP pocket of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

tert-butyl 2-(7-chloropyrazolo[3,4-c]pyridin-2-yl)acetate

InChI

InChI=1S/C12H14ClN3O2/c1-12(2,3)18-9(17)7-16-6-8-4-5-14-11(13)10(8)15-16/h4-6H,7H2,1-3H3

InChI Key

JVYWSXVBZMSDMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C2C=CN=C(C2=N1)Cl

Origin of Product

United States

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